

Application Notes and Protocols for Gancaonin N

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Compound of Interest

Compound Name: **Gancaonin N**

Cat. No.: **B1649293**

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These application notes provide detailed protocols for the dissolution of **Gancaonin N** for in vitro and in vivo experiments, based on its physicochemical properties and published research.

Introduction

Gancaonin N is a prenylated isoflavone derived from the roots of *Glycyrrhiza uralensis*.^[1] It has demonstrated various biological activities, including anti-inflammatory effects.^{[1][2][3]} Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. With a molecular weight of 368.4 g/mol and a calculated XLogP3 value of 4.6, **Gancaonin N** is a hydrophobic compound, indicating poor solubility in aqueous solutions.^[4]

Data Presentation: Solubility and Storage

The following table summarizes the known solubility and storage information for **Gancaonin N**.

Parameter	Value	Source
Molecular Weight	368.4 g/mol	PubChem[4]
Physical Description	Solid	HMDB[4]
Calculated XLogP3	4.6	PubChem[4]
Solubility	Soluble in DMSO (up to 40 mg/mL mentioned as a mother liquor concentration)	TargetMol[5]
Storage of Powder	-20°C for up to 3 years	TargetMol[5]
Storage of Stock Solution	-80°C for up to 1 year in solvent; -20°C for up to two weeks for aliquots	TargetMol[5], ChemFaces[6]

Experimental Protocols

Protocol 1: Preparation of a Gancaonin N Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of **Gancaonin N** in dimethyl sulfoxide (DMSO), suitable for use in cell-based assays.

Materials:

- **Gancaonin N** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Equilibration: Allow the vial of **Gancaonin N** powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.[6]
- Weighing: Accurately weigh the desired amount of **Gancaonin N** powder in a sterile microcentrifuge tube.
- Dissolution:
 - Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 271.4 μ L of DMSO to 1 mg of **Gancaonin N**).
 - Vortex the solution thoroughly until the **Gancaonin N** is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
- Sterilization (Optional but Recommended): If the stock solution will be added directly to sterile cell cultures, it is advisable to filter-sterilize it through a 0.22 μ m syringe filter compatible with DMSO.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term use (up to two weeks) or at -80°C for long-term storage (up to one year).[5][6]

Note on Final Concentration: When preparing working concentrations for cell culture experiments, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically \leq 0.5%). For example, in studies with RAW264.7 and A549 cells, **Gancaonin N** has been used at concentrations ranging from 5 to 40 μ M.[2][7]

Protocol 2: Preparation of a **Gancaonin N** Formulation for In Vivo Experiments

This protocol provides a method for preparing a **Gancaonin N** formulation suitable for administration in animal models, based on a common co-solvent system.

Materials:

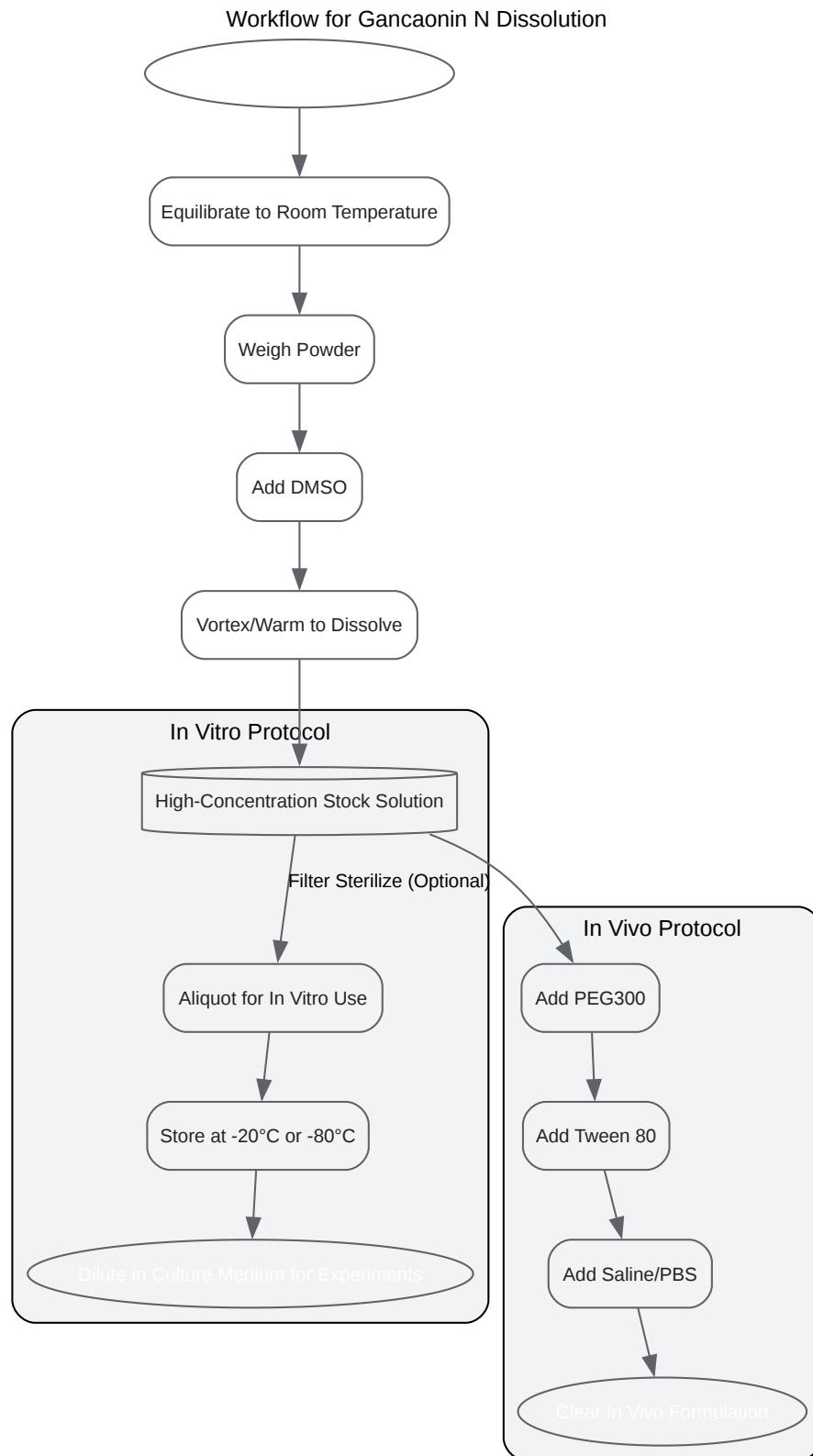
- **Gancaonin N** stock solution in DMSO (e.g., 40 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline, phosphate-buffered saline (PBS), or ddH₂O

Procedure:

- Initial Dilution: In a sterile tube, take a calculated volume of the **Gancaonin N** stock solution in DMSO.
- Co-solvent Addition:
 - Add PEG300 to the DMSO solution. A suggested ratio is 1 part DMSO to 6 parts PEG300.
 - Mix well until the solution is clear.
- Surfactant Addition:
 - Add Tween 80 to the mixture. A suggested ratio is 1 part Tween 80 to the initial 1 part of DMSO.
 - Mix thoroughly until the solution is clear.
- Aqueous Phase Addition:
 - Slowly add the aqueous vehicle (saline, PBS, or ddH₂O) to the organic phase while vortexing to prevent precipitation. A suggested final composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% aqueous vehicle.
 - The final solution should be clear. If precipitation occurs, optimization of the solvent ratios may be necessary.
- Administration: The prepared formulation should be used immediately.

Mandatory Visualizations

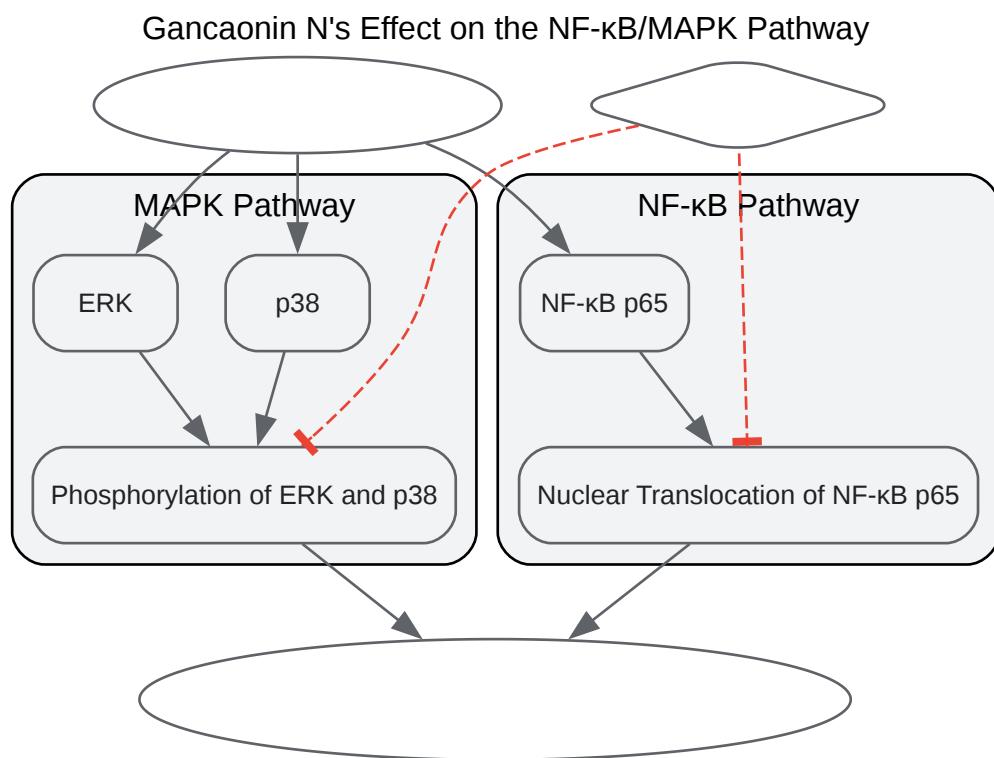
Experimental Workflow: Dissolving Gancaonin N



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Caption: Workflow for dissolving **Gancaonin N** for experimental use.

Signaling Pathway: **Gancaonin N** in Inflammation

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Caption: **Gancaonin N** inhibits LPS-induced inflammation via the NF-κB/MAPK pathway.[1][3]

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